molecular formula C9H16N4 B1488847 3-Azido-1-cyclohexylazetidine CAS No. 1331737-04-2

3-Azido-1-cyclohexylazetidine

Cat. No.: B1488847
CAS No.: 1331737-04-2
M. Wt: 180.25 g/mol
InChI Key: HRJGJYKPEAAMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-cyclohexylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at position 3 and a cyclohexyl moiety at position 1. Its molecular formula is C₉H₁₅N₄, with a molecular weight of 179.25 g/mol.

Properties

IUPAC Name

3-azido-1-cyclohexylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-12-11-8-6-13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGJYKPEAAMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. 3-Azido-1-cycloheptylazetidine

A direct structural analog, 3-azido-1-cycloheptylazetidine (C₁₀H₁₇N₄), substitutes the cyclohexyl group with a seven-membered cycloheptyl ring. Key differences include:

  • Ring Strain: The azetidine ring (four-membered) inherently has high ring strain.
  • Lipophilicity : Cycloheptyl’s increased carbon chain length enhances lipophilicity (logP ≈ 2.8 vs. 2.5 for cyclohexyl), which could affect membrane permeability in drug design .
2.2. Azetidin-2-one Derivatives

Azetidin-2-one (β-lactam) derivatives, such as those synthesized by Muhammed et al. (), replace the azido group with a ketone. For example:

  • 1-Cyclohexylazetidin-2-one lacks the azido group but retains the cyclohexyl substituent. This structural shift eliminates click chemistry utility but introduces β-lactam reactivity (e.g., antibiotic activity via enzyme inhibition) .
  • Synthetic Accessibility : Azetidin-2-ones are often synthesized via [2+2] cycloadditions, whereas 3-azidoazetidines may require azide introduction via SN2 substitution or multicomponent reactions .
2.3. 1,2,3-Triazoles

Key contrasts:

  • Ring Stability : Triazoles are less strained than azetidines, enhancing thermal stability.
  • Applications : Triazoles dominate pharmaceutical chemistry (e.g., antifungal agents), while azetidines are explored for targeted drug delivery due to their compact size .

Comparative Data Table

Property 3-Azido-1-cyclohexylazetidine 3-Azido-1-cycloheptylazetidine Azetidin-2-one Derivatives 1,2,3-Triazoles
Molecular Formula C₉H₁₅N₄ C₁₀H₁₇N₄ Varies (e.g., C₈H₁₃NO) Varies (e.g., C₃H₃N₃)
Ring Size 4-membered 4-membered 4-membered 5-membered
Key Functional Group Azido (-N₃) Azido (-N₃) Ketone (C=O) Triazole ring
Synthetic Method Multicomponent reactions Similar to cyclohexyl analog [2+2] cycloaddition Azide-alkyne click
Lipophilicity (logP) ~2.5 ~2.8 ~1.2–2.0 ~0.5–1.5
Pharmaceutical Potential Click chemistry probes Similar to cyclohexyl analog Antibiotics, enzyme inhibitors Antifungal, anticancer
Reference

Research Findings and Challenges

  • Reactivity : The azido group in 3-azido-1-cyclohexylazetidine enables efficient Huisgen cycloaddition with alkynes, but its steric environment may slow reaction rates compared to linear azides .
  • Toxicity: Limited toxicological data (similar to 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) necessitate caution in handling .
  • Drug Design : Azetidine derivatives like 1,3-diazetidin-2-ones face challenges in meeting Lipinski’s rules (e.g., molecular weight >500), whereas 3-azidoazetidines are smaller and more drug-like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azido-1-cyclohexylazetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-cyclohexylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.